REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:11])([CH3:10])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[CH:12](Cl)(Cl)Cl.[CH3:16][C:17]([CH3:19])=O.[OH-:20].[Na+].[OH2:22]>>[OH:20][CH2:6][C:5]([N:4]1[CH2:16][C:17]([CH3:19])([CH3:12])[NH:1][C:2]([CH3:11])([CH3:10])[C:3]1=[O:22])([CH3:9])[CH3:8] |f:3.4|
|
Name
|
|
Quantity
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80 g
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Type
|
reactant
|
Smiles
|
NC(CNC(CO)(C)C)(C)C
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
444 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OCC(C)(C)N1C(C(NC(C1)(C)C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |